Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate
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Overview
Description
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is a chemical compound with the molecular formula C8H13F2NO2 It is a derivative of propanoate, featuring a cyclopropyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate typically involves the reaction of ethyl 3-cyclopropyl-2,2-difluoropropanoate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group or the fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyclopropyl and fluorine groups can influence its binding affinity and specificity, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-cyclopropylpropanoate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Ethyl 3-amino-2,2-difluoropropanoate: Lacks the cyclopropyl group, affecting its reactivity and interactions.
Cyclopropylamine derivatives: Share the cyclopropyl group but differ in other functional groups.
Uniqueness
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is unique due to the combination of the cyclopropyl group and two fluorine atoms. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13F2NO2 |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate |
InChI |
InChI=1S/C8H13F2NO2/c1-2-13-7(12)8(9,10)6(11)5-3-4-5/h5-6H,2-4,11H2,1H3 |
InChI Key |
FUXGVRKVVNOUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1CC1)N)(F)F |
Origin of Product |
United States |
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